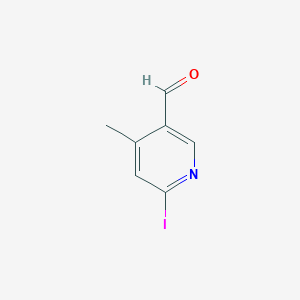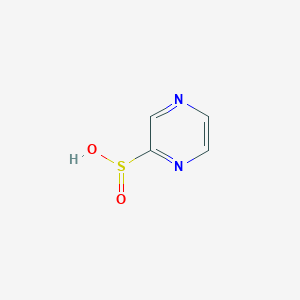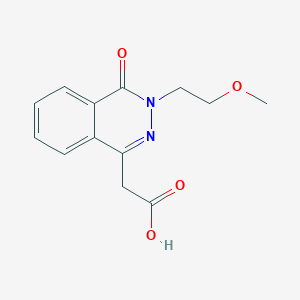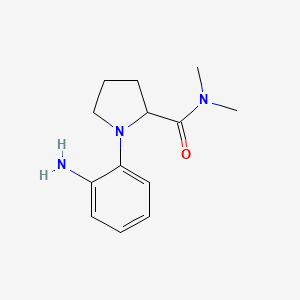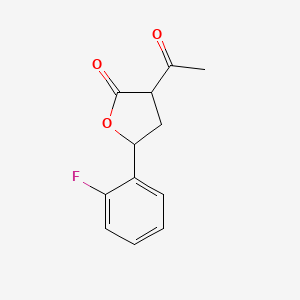
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of an acetyl group at the third position and a fluorophenyl group at the fifth position of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted β-keto ester, under acidic or basic conditions. The reaction typically proceeds through an intramolecular aldol condensation, followed by dehydration to form the dihydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-phenyl-dihydrofuran-2(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one: The fluorine atom is positioned differently, potentially altering its properties.
3-Acetyl-5-(2-chlorophenyl)dihydrofuran-2(3H)-one: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a pharmaceutical agent or a functional material in various applications.
Properties
Molecular Formula |
C12H11FO3 |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
3-acetyl-5-(2-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)9-6-11(16-12(9)15)8-4-2-3-5-10(8)13/h2-5,9,11H,6H2,1H3 |
InChI Key |
KGMZWPTZZONMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(OC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



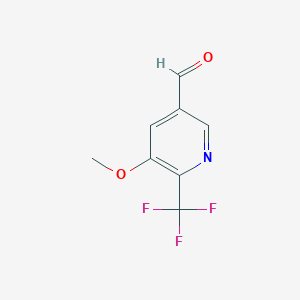
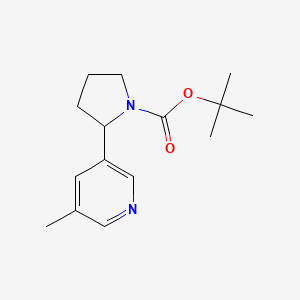
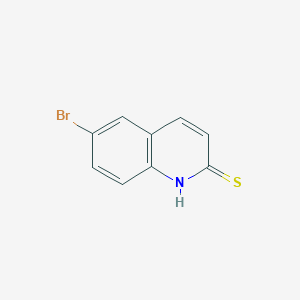
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
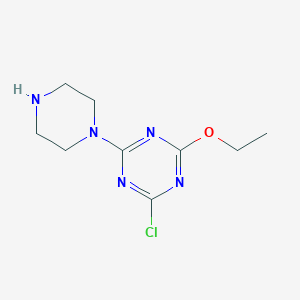
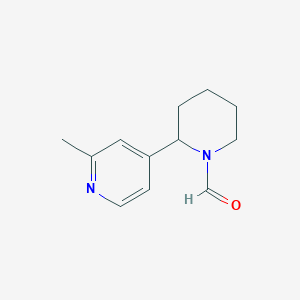
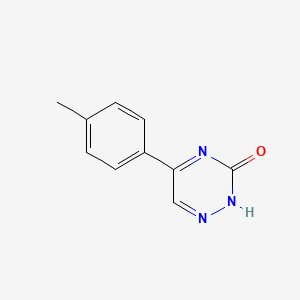
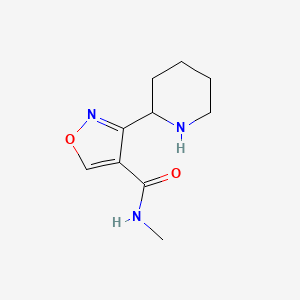
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
